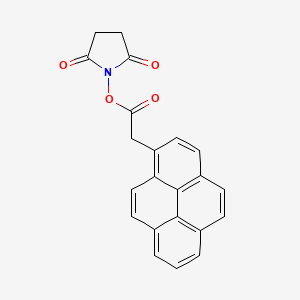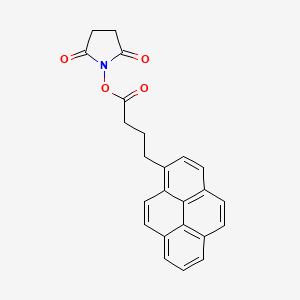
Bu3Sn-Epidepride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bu3Sn-Epidepride is a compound that involves the use of Tributyltin hydride (Bu3SnH), an organotin compound . It’s used in the synthesis of Epidepride , a ligand for single photon emission computerized tomography (SPECT) that specifically labels D2-like dopamine receptors .
Synthesis Analysis
The synthesis of Epidepride involves the transformation of Epidepride into the labeling precursor Bu3Sn-Epidepride. This is achieved by reaction with Bu3Sn2 and Pd(PPh3)4 in dry toluene . The product is then isolated and purified by normal phase (silica) preparative HPLC and analyzed by NMR, MS, and HPLC .科学的研究の応用
Translational Research and Epidemiology
Bu3Sn-Epidepride's role in translational research (TR) is significant, particularly in the context of epidemiology. TR emphasizes the translation of scientific discoveries, such as Bu3Sn-Epidepride, into practical applications for population health impact. This process involves multiple phases, from basic scientific discovery to the development and evaluation of candidate applications, and ultimately their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Nanotherapeutics Against Melanoma
Bu3Sn-Epidepride has been researched for its potential in nanotherapeutics, particularly against melanoma. Amphiphilic cyclodextrin (ACyD) is used to create nanoassemblies for the delivery of Bu3Sn-Epidepride to melanoma cancer cells. These nanoassemblies enhance internalization efficiency and cytotoxicity in melanoma cells, inducing apoptotic cell death and preventing cell proliferation at lower concentrations (Mazzaglia et al., 2013).
Larvicidal Activity
The larvicidal activity of Bu3Sn-Epidepride complexes has been studied, especially concerning mosquito larvae. These complexes have been shown to be effective larvicides against various mosquito larvae species, indicating potential applications in controlling mosquito-borne diseases (Baul et al., 2005).
Neuroimaging and Receptor Quantification
[123I]epidepride is utilized in neuroimaging to quantify striatal and extrastriatal D2/3 receptors. It plays a crucial role in preclinical and clinical single-photon emission computed tomography (SPECT) imaging. This application is significant for understanding neurological conditions and assessing the impact of treatments on D2/3 receptor availability (Tsartsalis, Tournier, & Millet, 2020).
Selective Enyne Cyclizations
Bu3Sn-mediated radical cyclization of aromatic enynes demonstrates high selectivity, suggesting potential applications in the field of organic synthesis. This process results in the formation of Sn-substituted indenes, which can be utilized for further chemical transformations (Mondal et al., 2013).
Spectroscopic Studies
Spectroscopic studies of Bu3Sn-Epidepride have been conducted to understand its chemical properties. Transient absorption spectroscopy (TAS) has been used to measure the rate of formation, termination, and abstraction of the tri-n-butylstannyl radical, providing insights into the kinetics and dynamics of these radicals in various chemical reactions (Shaw et al., 2004).
Dopamine Receptor Imaging in Schizophrenia Models
[123I]epidepride is used in imaging platforms to evaluate alterations in dopamine D2/D3 receptor binding in rat schizophrenia models. This has implications for diagnosing and evaluating the therapeutic effects of antipsychotic drugs in such models (Huang et al., 2014).
特性
CAS番号 |
135382-47-7 |
|---|---|
製品名 |
Bu3Sn-Epidepride |
分子式 |
C28H50N2O3Sn |
分子量 |
581.42 |
純度 |
>98% |
同義語 |
(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

